molecular formula CH3O4P-2 B1254749 Monomethyl phosphate

Monomethyl phosphate

Cat. No.: B1254749
M. Wt: 110.01 g/mol
InChI Key: CAAULPUQFIIOTL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl phosphate(2-) is dianion of methyl phosphate arising from deprotonation of both OH groups of the phosphate. It has a role as a phosphoantigen and an epitope. It is a conjugate base of a methyl dihydrogen phosphate.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
Monomethyl phosphate derivatives, particularly monomethyl auristatin E phosphate (MMAEp), have been studied for their potential in cancer treatment. MMAEp is an antimitotic compound that binds to calcium ions in bone, showing promise in inhibiting human prostate cancer growth. Research indicates that MMAEp retains the mechanism of action of its parent compound, monomethyl auristatin E, by reducing microtubule polymerization and causing cell cycle arrest at the G2/M transition. In vivo studies using an intratibial xenograft mouse model demonstrated that MMAEp significantly reduces tumor growth compared to control treatments .

Mechanism of Action:
The effectiveness of MMAEp is attributed to its ability to bind hydroxyapatite, a mineral component of bone, enhancing its localization to bone metastatic sites. The half-maximal inhibitory concentration (IC50) for MMAEp was found to be approximately 48 nM in prostate cancer cell lines, indicating its potent cytotoxic effects against cancer cells .

Environmental Science

Phosphate Esters in Ecosystems:
this compound and its esters play a crucial role in biogeochemical cycles, particularly in phosphorus cycling within aquatic ecosystems. Studies have shown that phosphate monoesters can serve as a phosphorus source for microbial communities in phosphate-depleted waters. The activities of phosphate monoesterases and diesterases are vital for the microbial utilization of these compounds, highlighting their importance in maintaining ecosystem health and nutrient cycling .

Biochemical Research

Role in RNA Biology:
this compound is also involved in RNA processing and modification. It has been identified as part of the unique monomethyl γ-phosphate cap found on specific RNA molecules such as the 7SK long noncoding RNA. This modification is crucial for RNA stability and function, influencing gene expression regulation . The structural analysis of methyltransferases involved in this process reveals insights into the enzymatic mechanisms that facilitate methyl transfer to phosphate groups in RNA substrates .

Summary Table of Applications

Application AreaCompound/DerivativeKey Findings/Mechanism
Medicinal ChemistryMonomethyl Auristatin E PhosphateInhibits prostate cancer growth; binds to hydroxyapatite; IC50 ~48 nM
Environmental ScienceThis compoundSource of phosphorus for microbes; enhances microbial activity in low phosphorus environments
Biochemical ResearchThis compoundInvolved in RNA capping; essential for RNA stability and function

Q & A

Q. Basic: How can monomethyl phosphate (MMP) be accurately identified and quantified in aqueous solutions?

Methodological Answer:
MMP identification and quantification require a combination of chromatographic and spectrophotometric techniques. For HPLC analysis , prepare a mobile phase of methanol, pH 3.5 phosphate buffer, and acetonitrile (50:35:15) , and use a C18 column with UV detection at 210–220 nm. Calibrate using monobasic potassium phosphate standards (e.g., 0.11 mg/mL) to establish a linear regression curve (R² ≥ 0.995) . For spectrophotometric quantification , measure absorbance at 880 nm after reaction with ammonium molybdate and ascorbic acid, following EPA 365.1 methodology . Validate results by comparing retention times (HPLC) or absorbance values against certified reference materials.

Q. Basic: How does pH influence the ionization state and reactivity of this compound?

Methodological Answer:
MMP exhibits pH-dependent ionization due to its two phosphate oxygens. At pH 7.0 , MMP exists predominantly as a dianion (MMP²⁻), while partial protonation occurs at lower pH (e.g., pH 4.0–6.0), forming MMP⁻ . To confirm ionization states, conduct potentiometric titrations with a pH meter calibrated against NIST-traceable buffers. Pair with FTIR spectroscopy to track protonation-dependent shifts in P=O stretching frequencies (~1250–1300 cm⁻¹) . Adjust experimental conditions (e.g., buffer pH) to stabilize the desired ionic form for studies on ligand binding or aggregation.

Q. Advanced: What molecular dynamics (MD) simulation parameters are critical for studying MMP clustering in ionic solutions?

Methodological Answer:
Key parameters include:

  • Force field selection : Use CHARMM C36 with modified Lennard-Jones (LJ) parameters for Ca²⁺ and Cl⁻ to match experimental osmotic pressure data .
  • Electrostatics : Apply particle-mesh Ewald (PME) with a 12 Å cutoff and κ = 0.32 for long-range interactions .
  • Ion placement : Randomize MMP²⁻ and ions (e.g., 100 mM MMP²⁻, 250 mM CaCl₂) in TIP3P water boxes, followed by energy minimization and equilibration (40 ps heating to 293 K) .
  • Validation : Compare simulated cluster sizes with FTIR or dynamic light scattering (DLS) data .

Q. Advanced: How can graph theory analyze MMP cluster dynamics in mixed cationic solutions?

Methodological Answer:
Graph theory quantifies cluster topology by representing MMP²⁻ and ions as nodes and interatomic distances (<6 Å) as edges . Use adjacency matrices to identify:

  • Cluster size : Number of connected nodes.
  • Lifetime : Persistence of edges over simulation trajectories (e.g., 600 ns MD runs) .
    For Ca²⁺/K⁺ mixtures, apply community detection algorithms (e.g., Girvan-Newman) to resolve cooperative vs. competitive ion-MMP interactions. Validate with radial distribution functions (RDFs) for Ca²⁺–phosphate oxygen pairs .

Q. Basic: What are the best practices for preparing phosphate buffers containing MMP?

Methodological Answer:

  • Buffer formulation : Dissolve monobasic ammonium phosphate (1.20 g/L) in ultrapure water, adjust to pH 3.5 ± 0.03 with phosphoric acid . For lower pH (2.5), mix 0.01 M H₃PO₄ and NaH₂PO₄ in equal volumes .
  • Stability : Protect MMP solutions from light using amber volumetric flasks and autosampler vials .
  • Contamination control : Filter buffers (0.22 µm) and degas to prevent microbubbles in HPLC systems .

Q. Advanced: How do mixed cationic solutions (e.g., K⁺/Ca²⁺) synergistically enhance MMP aggregation?

Methodological Answer:
In mixed solutions (e.g., 250 mM KCl + 125 mM CaCl₂), Ca²⁺ preferentially binds MMP²⁻ phosphate oxygens, while K⁺ screens residual negative charges, reducing electrostatic repulsion . To quantify synergy:

Perform MD simulations with modified LJ parameters (NBFIX) for Ca²⁺–O interactions .

Measure osmotic pressure changes using a vapor pressure osmometer .

Compare cluster size distributions in single vs. mixed ion systems via graph-theoretic analysis .

Q. Basic: What analytical techniques validate the purity of synthesized MMP compounds?

Methodological Answer:

  • TLC : Use silica gel plates with a mobile phase of methanol:pH 2.5 phosphate buffer (70:30); visualize phosphate groups with molybdate blue staining .
  • Ion chromatography : Quantify free phosphate impurities (e.g., HPO₄²⁻) using a conductivity detector and AS11-HC column .
  • NMR : Confirm methyl group integrity via ¹H NMR (δ 3.6–3.8 ppm for CH₃–O–P) .

Q. Advanced: How are force field parameters optimized for MMP in biomimetic simulations?

Methodological Answer:

Parameterization : Fit LJ radii for Ca²⁺–phosphate oxygen pairs to reproduce experimental osmotic pressures of CaCl₂ and Ca(DMP)₂ solutions .

Validation : Simulate ion binding free energies (e.g., MMP²⁻–Ca²⁺) via umbrella sampling and compare to ITC data .

Transferability : Test parameters in heterogeneous systems (e.g., lipid bilayers) to ensure consistency with experimental membrane binding affinities .

Properties

Molecular Formula

CH3O4P-2

Molecular Weight

110.01 g/mol

IUPAC Name

methyl phosphate

InChI

InChI=1S/CH5O4P/c1-5-6(2,3)4/h1H3,(H2,2,3,4)/p-2

InChI Key

CAAULPUQFIIOTL-UHFFFAOYSA-L

SMILES

COP(=O)([O-])[O-]

Canonical SMILES

COP(=O)([O-])[O-]

Synonyms

methyl phosphate disodium salt, hexahydrate
methylphosphate
methylphosphate diammonium salt
methylphosphate diammonium salt, dihydrate
methylphosphate dipotassium salt
methylphosphate monoammonium salt
methylphosphate monopotassium salt
methylphosphate monosodium salt
methylphosphate vanadium salt
methylphosphate, phosporic-(17)O-(18)O acid (16)O-methyl ester, disodium salt, (R)-isomer
monomethyl phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Hydrogen phosphate
Monomethyl phosphate
Reactant of Route 2
Hydrogen phosphate
Monomethyl phosphate
Reactant of Route 3
Hydrogen phosphate
Monomethyl phosphate
Reactant of Route 4
Reactant of Route 4
Monomethyl phosphate
Reactant of Route 5
Monomethyl phosphate
Reactant of Route 6
Monomethyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.